8S-Cabergoline

Description

Properties

IUPAC Name |

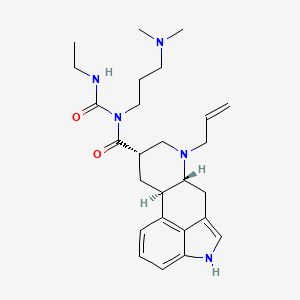

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-XKCSPQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8S-Cabergoline typically involves the reaction of 6-allyl-ergoline-8β-carboxylic acid with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide in solvents like tetrahydrofuran or N,N-dimethylformamide . This reaction produces both regioisomers, and the selectivity can be poor, resulting in a mixture of products .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, solvent choice, and reaction time to favor the formation of the desired isomer . Additionally, purification steps such as recrystallization or chromatography are employed to isolate this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions: 8S-Cabergoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

Oxidation: Epoxides and other oxidized derivatives.

Hydrolysis: Breakdown products such as amines and carboxylic acids.

Scientific Research Applications

8S-Cabergoline has a wide range of scientific research applications:

Neurological Disorders: It is used in the treatment of Parkinson’s disease and restless legs syndrome due to its ability to modulate dopamine signaling.

Tumor Management: this compound is effective in reducing the size of prolactin-secreting macroadenomas and normalizing prolactin levels.

Reproductive Health: It enhances gonadal function and fertility in patients with hyperprolactinemia.

Hormone Regulation: this compound is explored for its potential to treat hyperprolactinemia and other hormone-related disorders.

Mechanism of Action

8S-Cabergoline exerts its effects by binding to dopamine D2 receptors, which are G-protein coupled receptors associated with inhibitory G proteins . This binding inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol trisphosphate (IP3)-dependent calcium release from intracellular stores . The result is a decrease in prolactin secretion from the anterior pituitary gland .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Efficacy: In a 6-month study, this compound normalized prolactin levels in 100% of patients versus 80–90% with BRC, with faster recovery of gonadal function (1–3 months vs. 3–6 months) .

- Safety : this compound’s side effect profile is superior, with only 2/7 patients reporting mild nausea versus 5/10 patients experiencing moderate-severe side effects with BRC .

- Metabolic Stability : The 8S configuration and substituents reduce CYP450 interactions, minimizing drug-drug interactions compared to BRC .

Tables for Comparative Analysis

Table 1: Structural Comparison of Key Analogs

| Compound | Molecular Formula | Key Modifications | Receptor Affinity (D2) |

|---|---|---|---|

| This compound | C₂₆H₃₇N₅O₂ | 6-allyl, N-ethylcarbamoyl | 100% (Reference) |

| PA 03 02560 (Impurity) | C₂₆H₃₆N₅O₃ | Additional ethylcarbamoyl group | 70% |

| 9,10-Didehydrocabergoline | C₂₆H₃₅N₅O₂ | C9-C10 double bond | 50% |

Table 2: Pharmacokinetic Profiles

| Parameter | This compound | Bromocriptine | Quinagolide |

|---|---|---|---|

| Half-Life (h) | 63–69 | 3–6 | 17 |

| Bioavailability | 60–70% | 50–60% | 75% |

| CYP450 Metabolism | Low | High | Moderate |

Biological Activity

8S-Cabergoline, a potent dopamine D2 receptor agonist, is primarily known for its therapeutic effects in various endocrine disorders, particularly hyperprolactinemia and acromegaly. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound exerts its biological effects primarily through its high affinity for dopamine D2 receptors. This receptor activation leads to several downstream effects:

- Inhibition of Prolactin Secretion : The compound effectively reduces prolactin levels by inhibiting lactotroph cells in the anterior pituitary gland. Studies have shown that cabergoline can significantly lower serum prolactin levels in patients with hyperprolactinemia and prolactin-secreting tumors .

- Neuroprotective Effects : Research indicates that cabergoline has neuroprotective properties against oxidative stress in neuronal cells. It achieves this by reducing excitotoxicity through modulation of the ERK1/2 signaling pathway and decreasing extracellular glutamate levels .

- Tumor Reduction : In patients with acromegaly, cabergoline has demonstrated the ability to shrink pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL) .

Efficacy in Clinical Settings

The effectiveness of this compound has been evaluated in various clinical studies. Below is a summary of findings from significant research.

Case Studies

Case Study 1: Acromegaly Management

In a multicenter study involving 64 patients with acromegaly, cabergoline was administered at doses ranging from 1.0 to 3.5 mg/week. The results indicated that cabergoline effectively suppressed IGF-I levels, leading to tumor shrinkage in a significant number of cases. Side effects were minimal, primarily gastrointestinal discomfort .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of cabergoline demonstrated that it could prevent neuronal cell death under oxidative stress conditions. The administration of cabergoline prior to exposure to neurotoxic agents showed a marked reduction in cell death rates, supporting its potential use in neurodegenerative conditions .

Case Study 3: Cushing's Disease

A patient with Cushing's disease showed a dramatic response to cabergoline therapy, resulting in normalized cortisol levels and significant tumor size reduction after prolonged treatment. This case highlights cabergoline's versatility beyond its typical applications .

Q & A

Q. How can in silico modeling improve this compound’s dosing regimens for heterogeneous patient populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.